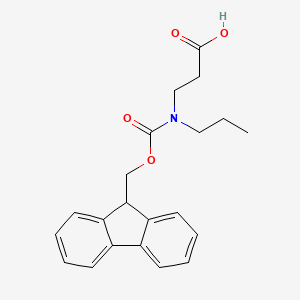

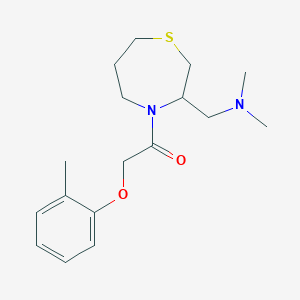

![molecular formula C16H22N4O2 B2430314 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile CAS No. 945367-14-6](/img/structure/B2430314.png)

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.38 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N4O2 . It consists of a nitro group (NO2) and a nitrile group (CN) attached to a benzene ring, which is further connected to a tetramethylpiperidine ring via an amino group (NH).Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.38 and a molecular formula of C16H22N4O2 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Photoaffinity Labeling

5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile and its analogs have been explored in the synthesis of photoaffinity labeling agents. These agents are designed for specific biochemical applications, such as studying chloride channels in biological systems. An example includes the synthesis of a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, which is a derivative of this compound (Branchini et al., 1992).

Synthesis and Transformation of Amino Acids

The compound has been used in the synthesis and transformation of amino acids. For instance, derivatives of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine were synthesized and transformed into other chemical structures, demonstrating its versatility in chemical synthesis (Mitskyavichyus & Beresnyavichyus, 1997).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to this compound, has shown efficacy as a β-turn and 310/α-helix inducer in peptides. It also serves as a reliable electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Azo Coupling and Chemical Reactions

The compound is involved in azo coupling reactions with aromatic amines. This process results in N-substituted azo compounds and triazenes, demonstrating its reactive nature and utility in creating diverse chemical entities (Pr̆ikryl et al., 2007).

Energetic Materials Synthesis

Its derivatives have been explored in the synthesis of energetic materials. For example, nitrogen-rich salts based on combinations of triazole rings exhibit properties suitable for applications in energetic materials, highlighting its potential in this field (Xu et al., 2018).

Mécanisme D'action

Mode of Action

It is known that the compound has a molecular weight of 30238 and a molecular formula of C16H22N4O2 . This suggests that it could interact with its targets through various chemical bonds and forces, including covalent bonds, hydrogen bonds, and van der Waals forces.

Biochemical Pathways

Given its structural similarity to other piperidine derivatives , it may be involved in pathways related to the metabolism of these compounds.

Propriétés

IUPAC Name |

5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXERNINWPHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)

![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2430248.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)